molecular formula C13H14ClNO B11870961 1-(2-Chloro-8-ethylquinolin-3-yl)ethanol

1-(2-Chloro-8-ethylquinolin-3-yl)ethanol

Cat. No.: B11870961
M. Wt: 235.71 g/mol
InChI Key: UWMITEPKYOWLSU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-8-ethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-8-ethylquinoline with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Techniques such as distillation and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-8-ethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones or aldehydes, while substitution reactions can produce various quinoline derivatives .

Scientific Research Applications

1-(2-Chloro-8-ethylquinolin-3-yl)ethanol is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-8-ethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to changes in cellular function. Detailed studies are required to fully elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-8-methylquinolin-3-yl)ethanol
  • 2-Chloroquinoline-3-carbaldehyde
  • 8-Ethylquinoline derivatives

Uniqueness

1-(2-Chloro-8-ethylquinolin-3-yl)ethanol is unique due to its specific structural features, such as the presence of both a chlorine atom and an ethyl group on the quinoline ring. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

1-(2-chloro-8-ethylquinolin-3-yl)ethanol

InChI

InChI=1S/C13H14ClNO/c1-3-9-5-4-6-10-7-11(8(2)16)13(14)15-12(9)10/h4-8,16H,3H2,1-2H3

InChI Key

UWMITEPKYOWLSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)Cl)C(C)O

Origin of Product

United States

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